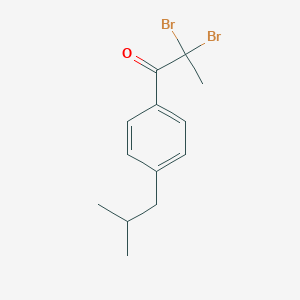

4'-Isobutyl-2,2-dibromopropiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJIRVKFCUIHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C(C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545812 | |

| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104483-05-8 | |

| Record name | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Isobutyl-2,2-dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Isobutyl-2,2-dibromopropiophenone is a halogenated aromatic ketone. Its molecular structure, characterized by an isobutyl group, a phenyl ring, and a dibrominated propiophenone moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted spectral characteristics. While specific experimental data for this compound is not widely available in public literature, this guide consolidates known information and provides expert analysis based on established chemical principles.

Molecular Structure and Chemical Identity

This compound is a derivative of propiophenone, featuring an isobutyl substituent at the para position of the phenyl ring and two bromine atoms on the alpha carbon of the propanone chain.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one |

| Synonyms | 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-propanone |

| CAS Number | 104483-05-8[1][2][3][4] |

| Molecular Formula | C₁₃H₁₆Br₂O[2][3][4] |

| Molecular Weight | 348.07 g/mol [2][3] |

| Canonical SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[2] |

| InChI | InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3[2] |

| InChIKey | Not readily available |

Physicochemical Properties

While extensive experimental data is not publicly available, some basic physicochemical properties can be summarized from supplier information.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and acetone. |

| Storage | Recommended storage at -20°C for long-term stability.[2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be devised based on general organic chemistry principles for the bromination of ketones. The likely starting material for this synthesis is 4'-isobutylpropiophenone.

Proposed Synthesis Workflow

The synthesis would likely involve the α,α-dibromination of 4'-isobutylpropiophenone. This can be achieved using a suitable brominating agent, often in the presence of a catalyst or under specific reaction conditions to promote the double halogenation.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

-

Reaction Setup: To a solution of 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Brominating Agent: Slowly add a brominating agent, such as elemental bromine (2 equivalents) or N-bromosuccinimide (NBS) (2 equivalents), to the reaction mixture. The addition is typically carried out at room temperature or slightly elevated temperatures. The use of a catalyst, such as a small amount of HBr, may be employed to facilitate the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The excess bromine can be quenched by the addition of a saturated solution of sodium thiosulfate. The reaction mixture is then typically diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectral Data

As experimental spectra for this compound are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 2H | Aromatic (ortho to C=O) |

| ~7.2 - 7.3 | d | 2H | Aromatic (meta to C=O) |

| ~2.6 | s | 3H | -C(Br₂)CH₃ |

| ~2.5 | d | 2H | -CH₂-CH(CH₃)₂ |

| ~1.9 | m | 1H | -CH₂-CH(CH₃)₂ |

| ~0.9 | d | 6H | -CH₂-CH(CH₃)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~145 | Aromatic (C-isobutyl) |

| ~135 | Aromatic (C-C=O) |

| ~130 | Aromatic (CH, ortho to C=O) |

| ~129 | Aromatic (CH, meta to C=O) |

| ~60 | -C(Br₂)CH₃ |

| ~45 | -CH₂-CH(CH₃)₂ |

| ~30 | -CH₂-CH(CH₃)₂ |

| ~25 | -C(Br₂)CH₃ |

| ~22 | -CH₂-CH(CH₃)₂ |

Table 5: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium | C-H stretching (aliphatic) |

| ~1690 | Strong | C=O stretching (ketone) |

| ~1605 | Medium | C=C stretching (aromatic) |

| ~820 | Strong | C-H bending (para-disubstituted aromatic) |

| ~600-500 | Strong | C-Br stretching |

Table 6: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 346, 348, 350 | [M]⁺ isotopic cluster due to two bromine atoms |

| 267, 269 | [M - Br]⁺ |

| 188 | [M - CBr₂CH₃]⁺ |

| 147 | [C₁₀H₁₅O]⁺ |

| 133 | [C₉H₁₃]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ |

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are not documented in the public domain. However, the presence of the isobutylphenyl group, a key pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggests potential for anti-inflammatory activity. Halogenated compounds, in general, exhibit a wide range of biological activities, including antimicrobial, and cytotoxic effects. The introduction of bromine atoms can enhance the lipophilicity and reactivity of the molecule, potentially influencing its interaction with biological targets.

Hypothetical Signaling Pathway Involvement

Given its structural similarity to precursors of anti-inflammatory drugs, this compound, or its derivatives, could potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). However, without experimental data, this remains speculative.

Caption: Hypothetical interaction of this compound with a biological target.

Conclusion

This compound is a chemical compound with potential applications in synthetic organic chemistry. While detailed experimental data is scarce, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and predicted spectral characteristics based on established chemical principles. Further research is warranted to fully elucidate its chemical reactivity, spectroscopic profile, and biological activities. This information will be crucial for its potential application in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 4'-Isobutyl-2,2-dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4'-Isobutyl-2,2-dibromopropiophenone, a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen. This document details its fundamental physicochemical characteristics and provides standardized experimental protocols for their determination.

Core Physical Properties

This compound is a white, low-melting solid at room temperature.[1][2] Its chemical structure and key identifiers are outlined below.

Synonyms: 2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]-1-propanone, 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one[1][2][3] CAS Number: 104483-05-8[1][2][3]

A summary of its quantitative physical data is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others, such as boiling point and density, are currently based on predictive models.

| Physical Property | Value | Source |

| Molecular Formula | C₁₃H₁₆Br₂O | [2][3] |

| Molecular Weight | 348.07 g/mol | [2][3] |

| Appearance | White Low Melting Solid | [1][2] |

| Boiling Point | 348.6 ± 32.0 °C (Predicted) | [2] |

| Density | 1.512 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Chloroform, Methanol | [2] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physical properties of this compound and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[4]

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.[5]

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5] This can be achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.[5]

-

Place the capillary tube into a melting point apparatus.[5]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

Boiling Point Determination (Distillation Method)

For high-boiling liquids, the boiling point can be determined through distillation, a process of vaporizing a liquid and then condensing the vapor.[6]

Procedure:

-

Place a sample of the liquid in a distillation flask, adding a few boiling chips to ensure smooth boiling.[6]

-

Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask so that it measures the temperature of the vapor as it passes into the condenser.[7]

-

Heat the flask gently.[6]

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point.[8]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, known volume used for the precise measurement of the density of a liquid or solid.[9]

Procedure for a Solid Sample:

-

Weigh a clean, dry pycnometer (m_pyc).

-

Add the solid sample to the pycnometer and weigh it again (m_pyc+sample).

-

Fill the pycnometer containing the sample with a liquid of known density (e.g., water) in which the solid is insoluble. Ensure all air bubbles are removed and the pycnometer is filled to the mark. Weigh the filled pycnometer (m_total).

-

Empty and clean the pycnometer, then fill it with only the liquid of known density and weigh it (m_pyc+liquid).

-

The density of the solid can be calculated using the following formula: Density = [(m_pyc+sample - m_pyc) * density_liquid] / [(m_pyc+liquid - m_pyc) - (m_total - m_pyc+sample)]

Solubility Testing

Qualitative solubility tests can provide valuable information about the polarity and functional groups present in an organic compound.[10]

Procedure:

-

Place approximately 10-20 mg of the solid sample into a small test tube.

-

Add about 1 mL of the solvent (e.g., water, ethanol, chloroform, methanol) to the test tube.

-

Shake the test tube vigorously for 10-20 seconds.

-

Observe whether the solid dissolves completely, partially, or not at all.

-

If the compound is water-soluble, the pH of the aqueous solution can be tested with litmus paper to determine if it is acidic, basic, or neutral.[11]

Experimental Workflow: Synthesis of this compound

As an intermediate in the synthesis of Ibuprofen, this compound is typically prepared by the bromination of 4'-isobutylpropiophenone. The following is a representative experimental workflow based on similar reported chemical transformations.[1]

Caption: A representative workflow for the synthesis of this compound.

Logical Relationship: Determination of Compound Purity

The physical properties of a compound, particularly its melting point, are intrinsically linked to its purity. The following diagram illustrates the logical flow for assessing the purity of a synthesized crystalline solid like this compound.

Caption: Logical workflow for assessing compound purity using melting point analysis.

References

- 1. 2,3-Dibromo-3-phenyl-1-(3-phenylsydnon-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 104483-05-8 [amp.chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemconnections.org [chemconnections.org]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

4'-Isobutyl-2,2-dibromopropiophenone IUPAC name

An In-depth Technical Guide on 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

This technical guide provides a comprehensive overview of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one, an alpha-dihalogenated ketone. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related chemical structures and general principles of organic chemistry and toxicology to present a thorough profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The compound with the common name 4'-Isobutyl-2,2-dibromopropiophenone is systematically named under IUPAC nomenclature.

IUPAC Name: 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one[1][2]

Synonyms: this compound, 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one[1]

A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

| Property | Value | Source |

| Molecular Formula | C13H16Br2O | [1][2] |

| Molecular Weight | 348.07 g/mol | [2] |

| Appearance | White Low Melting Solid | [1] |

| Storage | 2-8°C Refrigerator | [1] |

| SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br | [2] |

| InChI | InChI=1S/C13H16Br2O/c1-9(2)8-10-4-6-11(7-5-10)12(16)13(3,14)15/h4-7,9H,8H2,1-3H3 | [2] |

Proposed Synthesis

Experimental Protocol: Synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one via Bromination of 4'-Isobutylpropiophenone

Objective: To synthesize 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one by the direct bromination of 4'-isobutylpropiophenone.

Materials:

-

4'-Isobutylpropiophenone

-

Bromine (Br2)

-

Acetic Acid (glacial) or another suitable solvent like Dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-isobutylpropiophenone in glacial acetic acid. Cool the flask in an ice bath.

-

Bromination: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of bromine, dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.

-

Washing: Wash the combined organic layers with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one.

Potential Biological Activity and Toxicological Profile

Direct studies on the biological activity of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one are not available. However, its structural features—a brominated propiophenone derivative—allow for informed speculation on its potential biological effects and toxicity.

Potential Biological Activity

The presence of bromine atoms can significantly influence the biological properties of organic compounds. Bromophenols, for instance, are known to exhibit a range of activities including antimicrobial, antioxidant, and anticancer effects.[4] The introduction of bromine can increase lipophilicity, potentially enhancing membrane permeability and interaction with biological targets.[2] Some studies have indicated that bromination can either increase or have little effect on the antioxidant activity of phenolic compounds.[4] It is plausible that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could exhibit some level of antimicrobial or cytotoxic activity, a common feature of alpha-halogenated ketones.

Toxicological Profile

Alpha-dihalogenated ketones are generally considered to be reactive electrophiles and are often toxic. Their toxicity is primarily attributed to their ability to covalently modify cellular nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, and lysine) and nucleobases in DNA.

Mechanism of Toxicity:

The primary mechanism of toxicity for alpha-halogenated ketones involves nucleophilic substitution reactions where a cellular nucleophile attacks the carbon atom bearing the halogen, displacing a halide ion. This can lead to enzyme inhibition, disruption of protein function, and induction of oxidative stress. The presence of two bromine atoms on the alpha-carbon in 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one likely enhances its electrophilicity and reactivity compared to its monobrominated counterpart.

Exposure to α-diketones and related compounds has been associated with respiratory tract damage.[5] The toxicity is often linked to the covalent modification of arginine residues in critical proteins.[5] Halogenated hydrocarbons, as a class, have been shown to induce lipid peroxidation and disturb chromosome segregation.[6] The potential for 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one to induce such effects warrants caution in its handling and use. Ketonic solvents have been observed to potentiate the nephrotoxic and hepatotoxic effects of some halogenated hydrocarbons.[7]

The following diagram illustrates a generalized signaling pathway for the cellular toxicity of alpha-halogenated ketones.

Caption: Generalized pathway of cellular toxicity for alpha-halogenated ketones.

Potential Applications in Research and Development

Given its structure, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is most likely utilized as a chemical intermediate in organic synthesis. It could serve as a precursor for the synthesis of various pharmaceuticals or other complex organic molecules. The 4-isobutylphenyl moiety is a key structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[8][9][10][11][12][13] This suggests that 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one could potentially be an intermediate or a starting material in novel synthetic routes to ibuprofen or its analogs. The two bromine atoms provide reactive sites for a variety of chemical transformations, such as Favorskii rearrangements or other nucleophilic substitution reactions, to introduce different functional groups.

Conclusion

2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is a halogenated ketone with limited directly reported experimental data. Based on its chemical structure and the properties of related compounds, it is likely a reactive chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceuticals. Its toxicological profile is presumed to be similar to other alpha-dihalogenated ketones, warranting careful handling. This technical guide provides a foundational understanding of this compound, which should be supplemented with experimental data as it becomes available.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]

- 3. 4'-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nephrotoxic interactions between ketonic solvents and halogenated aliphatic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 11. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 12. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Technical Guide: 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its immediate precursor, 1-(4-isobutylphenyl)propan-1-one, and established chemical principles for the synthesis and characterization of α,α-dibromoketones. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering a foundational understanding of this compound's characteristics and its potential as a synthetic intermediate.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1-(4-isobutylphenyl)propan-1-one (Precursor)

| Property | Value |

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.28 g/mol |

| Appearance | Liquid |

| Boiling Point | 86-87 °C @ 0.3 Torr116-125 °C @ 270 Pa |

| Density | 0.934 g/cm³ (Predicted) |

Predicted Properties of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one:

-

Molecular Formula: C₁₃H₁₆Br₂O

-

Molecular Weight: 348.08 g/mol

-

Appearance: Expected to be a solid at room temperature, likely crystalline, with a color ranging from white to off-white or yellow.

-

Solubility: Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, diethyl ether, and ethyl acetate. It is expected to be insoluble in water.

-

Stability: Stable under normal laboratory conditions, but may be sensitive to light and strong bases.

Synthesis

The synthesis of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one can be achieved through the α,α-dibromination of its precursor, 1-(4-isobutylphenyl)propan-1-one. A common and effective method for this transformation is the direct bromination using elemental bromine in a suitable solvent, often with an acid catalyst.

Synthesis of the Precursor: 1-(4-isobutylphenyl)propan-1-one

The precursor is synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Caption: Synthesis of the precursor via Friedel-Crafts acylation.

Experimental Protocol: Dibromination of 1-(4-isobutylphenyl)propan-1-one

This protocol describes a plausible method for the synthesis of the target compound.

Materials:

-

1-(4-isobutylphenyl)propan-1-one

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (aqueous, 10%)

-

Saturated sodium bicarbonate solution (aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 1-(4-isobutylphenyl)propan-1-one (1 equivalent) in glacial acetic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid to the stirred solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HBr gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange/brown color dissipates.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to afford 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one as a solid.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons: 2H, doublet, ~7.8-8.0 ppm (ortho to carbonyl); 2H, doublet, ~7.2-7.4 ppm (meta to carbonyl).Methyl protons (CH₃): 3H, singlet, ~2.5-2.7 ppm.Isobutyl group: 2H, doublet, ~2.5 ppm (-CH₂-); 1H, multiplet, ~1.8-2.0 ppm (-CH-); 6H, doublet, ~0.9 ppm (-CH(CH₃)₂). |

| ¹³C NMR | Carbonyl carbon (C=O): ~185-190 ppm.Aromatic carbons: ~145-150 ppm (C-isobutyl), ~130-135 ppm (C-carbonyl), ~129-131 ppm (CH), ~128-130 ppm (CH).Dibrominated carbon (-CBr₂-): ~50-60 ppm.Methyl carbon (-CH₃): ~30-35 ppm.Isobutyl carbons: ~45 ppm (-CH₂-), ~30 ppm (-CH-), ~22 ppm (-CH₃). |

| IR (Infrared) | C=O stretch: ~1680-1700 cm⁻¹.C-Br stretch: ~550-650 cm⁻¹.Aromatic C-H stretch: ~3000-3100 cm⁻¹.Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |

| Mass Spec (MS) | Molecular Ion (M⁺): Isotopic pattern characteristic of two bromine atoms at m/z 346, 348, and 350. |

Biological Activity and Potential Applications

α,α-Dihaloketones are versatile intermediates in organic synthesis, particularly for the construction of heterocyclic compounds, many of which exhibit significant biological activity. While the direct biological profile of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one has not been reported, its structural features suggest potential as a precursor for various classes of compounds. The presence of the 4-isobutylphenyl moiety, a key component of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, makes this compound an interesting starting material for the synthesis of novel ibuprofen analogs and other potential therapeutic agents.

The primary utility of this compound is as a building block in synthetic chemistry. The two bromine atoms on the α-carbon and the electrophilic carbonyl group provide multiple reaction sites for nucleophilic substitution and condensation reactions.

Caption: Synthetic utility as a precursor to bioactive heterocycles.

Safety and Handling

Warning: This compound is predicted to be a hazardous substance. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Handle in an inert atmosphere if the compound is found to be sensitive to air or moisture.

-

Ground all equipment when handling large quantities to prevent static discharge.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one.

Caption: General workflow for synthesis and characterization.

Disclaimer

The information provided in this technical guide is based on established chemical principles and data from related compounds. The predicted properties and experimental protocols have not been experimentally verified for 2,2-dibromo-1-(4-isobutylphenyl)propan-1-one and should be used with caution. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

Technical Guide: Spectroscopic and Synthetic Overview of 4'-Isobutyl-2,2-dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for 4'-Isobutyl-2,2-dibromopropiophenone. This compound is of interest as a potential intermediate or reference standard in pharmaceutical synthesis, particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of public domain experimental data, this guide presents predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous compounds.

Chemical Identity

| Parameter | Value |

| IUPAC Name | 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one |

| Synonyms | This compound |

| CAS Number | 104483-05-8 |

| Molecular Formula | C₁₃H₁₆Br₂O |

| Molecular Weight | 348.07 g/mol [1][2] |

| Canonical SMILES | CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, such as 4'-isobutylacetophenone.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Aromatic (ortho to C=O) |

| 7.25 | Doublet | 2H | Aromatic (meta to C=O) |

| 2.55 | Doublet | 2H | -CH₂- (isobutyl) |

| 2.40 | Singlet | 3H | -CH₃ (alpha to C=O) |

| 1.90 | Multiplet | 1H | -CH- (isobutyl) |

| 0.90 | Doublet | 6H | -CH₃ (isobutyl) |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | C=O (Ketone) |

| 146.0 | Aromatic (quaternary, para to C=O) |

| 132.0 | Aromatic (quaternary, ipso to C=O) |

| 129.5 | Aromatic (CH, meta to C=O) |

| 128.0 | Aromatic (CH, ortho to C=O) |

| 65.0 | CBr₂ |

| 45.0 | -CH₂- (isobutyl) |

| 34.0 | -CH₃ (alpha to C=O) |

| 30.0 | -CH- (isobutyl) |

| 22.5 | -CH₃ (isobutyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (ketone) |

| 1605 | Medium | C=C stretch (aromatic) |

| 1415 | Medium | C-H bend (aliphatic) |

| 1230 | Medium | C-C stretch |

| 830 | Strong | C-H bend (aromatic, para-disubstituted) |

| 650 | Medium | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 346/348/350 | 5/10/5 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for Br₂) |

| 267/269 | 20/20 | [M - Br]⁺ |

| 188 | 15 | [M - Br₂]⁺ |

| 161 | 100 | [C₁₂H₁₅O]⁺ |

| 119 | 40 | [C₉H₁₁]⁺ |

| 57 | 60 | [C₄H₉]⁺ (isobutyl cation) |

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the bromination of 4'-isobutylpropiophenone. A detailed experimental protocol based on standard laboratory procedures is provided below.

Synthesis of 4'-Isobutylpropiophenone (Precursor)

-

Reaction Setup: To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) at 0 °C.

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4'-isobutylpropiophenone.

Synthesis of this compound

-

Reaction Setup: Dissolve 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent like glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Bromination: Add bromine (2.2 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete reaction. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to remove excess acid and bromine), and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic analysis of the final product.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

The Synthetic Versatility of α-Dibromo Ketones: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

α,α-Dibromo ketones are highly reactive and versatile synthetic intermediates that have garnered significant attention in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the adjacent gem-dibrominated carbon—renders them powerful precursors for a wide array of molecular architectures. Their utility is most pronounced in the construction of complex heterocyclic systems, which form the backbone of many pharmaceutical agents, and in unique rearrangement and cycloaddition reactions. This technical guide provides an in-depth exploration of the core reactivity of α-dibromo ketones, focusing on their application in the Favorskii rearrangement, the synthesis of medicinally relevant heterocycles such as thiazoles and pyrazoles, and their role in cycloaddition reactions for constructing larger ring systems. Detailed experimental protocols for key transformations and quantitative data are provided to facilitate practical application in a research and development setting.

Core Reactivity and Synthetic Pathways

The rich chemistry of α,α-dibromo ketones stems from the interplay between the electron-withdrawing carbonyl group and the two geminal bromine atoms, which serve as excellent leaving groups. This unique structural motif allows for a diverse range of transformations, including base-catalyzed rearrangements, condensations with a variety of nucleophiles to form heterocyclic rings, and reduction to form reactive intermediates for cycloadditions.

A schematic overview of the primary reaction pathways for α,α-dibromo ketones is presented below. These compounds can be strategically employed to generate α,β-unsaturated esters via the Favorskii rearrangement, engage in cyclocondensation reactions with dinucleophiles to yield five-membered heterocycles, or participate in metal-mediated cycloadditions to form larger carbocycles.

Caption: Core reactivity pathways of α,α-dibromo ketones.

The Favorskii Rearrangement

The Favorskii rearrangement is a cornerstone reaction of α-halo ketones. While classic Favorskii rearrangements of α-mono-halo ketones often lead to ring contraction or simple carboxylic acid derivatives via a cyclopropanone intermediate, α,α'-dihalo ketones react under basic conditions to yield α,β-unsaturated carboxylic acid derivatives. This transformation is particularly useful for accessing unsaturated systems that are valuable in polymer and materials science, as well as in the synthesis of complex natural products.

The mechanism for α,α'-dihalo ketones involves an initial elimination of HBr to form an α-bromo enolate or related intermediate, which then undergoes further reaction and rearrangement. When treated with an alkoxide base, the reaction provides a direct route to α,β-unsaturated esters.

Caption: Mechanism of the Favorskii rearrangement for α,α'-dihalo ketones.

Synthesis of Heterocyclic Compounds

α,α-Dibromo ketones are exceptionally valuable precursors for synthesizing a wide variety of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The gem-dibromo group provides two leaving groups, enabling facile cyclocondensation reactions with dinucleophiles like thioamides, thioureas, and hydrazines.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic method involving the reaction of an α-haloketone with a thioamide, is significantly enhanced by the use of α,α-dibromoketones. Research has shown that α,α-dibromoketones are superior to their α-mono-bromo counterparts, as they are often crystalline, non-lachrymatory, and more reactive. This increased reactivity allows the synthesis to proceed under much milder conditions, often at room temperature, avoiding the need for heating and reducing reaction times from hours to minutes.

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Pyrazole Synthesis

Pyrazoles are another class of heterocycles with significant biological activity that can be synthesized from α-dibromo ketones. The reaction typically involves a cyclocondensation with hydrazine or its derivatives. Although the synthesis of pyrazoles is more classically achieved via the condensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis), α,α-dibromo ketones offer an alternative route. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and elimination to afford the aromatic pyrazole ring.

Cycloaddition Reactions

Beyond their use in rearrangement and condensation reactions, α,α'-dibromo ketones can serve as precursors to reactive intermediates for cycloaddition reactions. A notable example is the iron-carbonyl-mediated [4+3] cycloaddition with 1,3-dienes to construct seven-membered rings, which are key structural motifs in troponoid natural products.

In this reaction, a reducing agent, typically diiron nonacarbonyl (Fe₂(CO)₉), is used to generate a highly reactive oxyallyl cation from the α,α'-dibromo ketone. This cation acts as the three-atom (2π electron) component in a cycloaddition with a four-atom (4π electron) diene, such as furan or cyclopentadiene, to afford a bicyclic cycloheptenone derivative.

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions of α-dibromo ketones, highlighting their efficiency and versatility under various conditions.

Table 1: Hantzsch Thiazole Synthesis using α,α-Dibromoketones | α,α-Dibromoketone (Ar-CO-CHBr₂) | Thioamide/

The Pivotal Role of 4'-Isobutyl-2,2-dibromopropiophenone in an Alternative Ibuprofen Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is synthesized through various industrial routes. While the Boots process and the BHC process are the most well-known, alternative synthetic strategies are continually explored to improve efficiency, reduce environmental impact, and circumvent patented methods. One such alternative pathway involves the use of 4'-isobutyl-2,2-dibromopropiophenone as a key intermediate. This technical guide elucidates the role of this dibromo-ketone in a synthesis route that leverages a Favorskii rearrangement, presenting a detailed examination of the reaction mechanism, experimental protocols, and relevant quantitative data.

Introduction to the Favorskii Rearrangement Route

The synthesis of ibuprofen via this compound hinges on the Favorskii rearrangement, a base-catalyzed reaction of α-halo ketones that yields carboxylic acid derivatives. In the case of α,α-dihalo ketones, this rearrangement can lead to the formation of α,β-unsaturated carboxylic acids. This intermediate can then be reduced to the final ibuprofen product. This route offers a distinct approach from the classical methods that typically involve carbonylation or cyanohydrin formation.

The overall synthetic strategy can be outlined in three main stages:

-

Synthesis of the Precursor: Preparation of 4'-isobutylpropiophenone.

-

Formation of the Key Intermediate: Bromination of 4'-isobutylpropiophenone to yield this compound.

-

Rearrangement and Reduction: Favorskii rearrangement of the dibromo-ketone to an unsaturated acid intermediate, followed by reduction to ibuprofen.

This guide will focus on the critical steps involving the dibromo-intermediate and its conversion to ibuprofen.

Synthesis of the Key Intermediate: this compound

The synthesis of the pivotal intermediate, this compound, begins with the readily available 4'-isobutylpropiophenone.

Synthesis of 4'-Isobutylpropiophenone

4'-Isobutylpropiophenone can be synthesized via a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4'-Isobutylpropiophenone

-

Reagents: Isobutylbenzene, Propionyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry dichloromethane at 0-5 °C, a solution of isobutylbenzene and propionyl chloride in dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

The mixture is then carefully poured onto crushed ice and acidified with concentrated HCl.

-

The organic layer is separated, washed with water, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 4'-isobutylpropiophenone, which can be purified by vacuum distillation.

-

Bromination of 4'-Isobutylpropiophenone

The subsequent step involves the α,α-dibromination of the propiophenone derivative. This is a critical step to introduce the necessary leaving groups for the subsequent Favorskii rearrangement.

Experimental Protocol: Synthesis of this compound

-

Reagents: 4'-Isobutylpropiophenone, Bromine (Br₂), Acetic acid or another suitable solvent.

-

Procedure:

-

4'-Isobutylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid.

-

A stoichiometric amount of bromine (2 equivalents) is added dropwise to the solution at a controlled temperature, often with gentle heating to initiate the reaction. The reaction is typically carried out in the absence of light to prevent radical side reactions.

-

The reaction progress is monitored by the disappearance of the bromine color and confirmed by analytical techniques like TLC or GC.

-

Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The crude this compound is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the purified product.

-

The Core Reaction: Favorskii Rearrangement of this compound

The Favorskii rearrangement of the gem-dihaloketone, this compound, is the cornerstone of this synthetic route. The reaction proceeds in the presence of a base to yield an α,β-unsaturated carboxylic acid, which is a direct precursor to ibuprofen.

Reaction Mechanism

The generally accepted mechanism for the Favorskii rearrangement of α,α-dihaloketones involves the following steps:

-

Enolate Formation: A base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen-bearing carbon) to form an enolate.

-

Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the two bromine atoms, with the displacement of one bromide ion, to form a highly strained cyclopropanone intermediate.

-

Nucleophilic Attack and Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the collapse of the tetrahedral intermediate and cleavage of a carbon-carbon bond of the three-membered ring. This ring-opening is driven by the release of ring strain and results in the formation of a carbanion.

-

Elimination: The second bromide ion is then eliminated, leading to the formation of a double bond and yielding the α,β-unsaturated carboxylate.

-

Protonation: Acidic workup protonates the carboxylate to give the α,β-unsaturated carboxylic acid, 2-(4-isobutylphenyl)propenoic acid.

Favorskii Rearrangement Mechanism

Experimental Protocol: Favorskii Rearrangement

-

Reagents: this compound, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol or another suitable solvent, Hydrochloric acid (HCl).

-

Procedure:

-

A solution of this compound in a suitable solvent like ethanol is prepared.

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the ketone solution.

-

The mixture is heated under reflux for a specified period, during which the rearrangement occurs. The reaction progress can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.

-

The aqueous layer is then acidified with concentrated HCl to precipitate the 2-(4-isobutylphenyl)propenoic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. It can be further purified by recrystallization.

-

Final Step: Reduction to Ibuprofen

The final step in this synthesis is the reduction of the double bond in 2-(4-isobutylphenyl)propenoic acid to yield ibuprofen. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Reduction to Ibuprofen

-

Reagents: 2-(4-isobutylphenyl)propenoic acid, Palladium on carbon (Pd/C) catalyst, Hydrogen gas (H₂), Ethanol or another suitable solvent.

-

Procedure:

-

The unsaturated acid is dissolved in a suitable solvent like ethanol.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is then subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (typically 1-4 atm).

-

The reaction is stirred at room temperature until the theoretical amount of hydrogen is consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to yield crude ibuprofen.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure ibuprofen.

-

Quantitative Data and Yields

The overall yield of this synthetic route is dependent on the efficiency of each step. The following table summarizes typical, though not definitively reported, yields for each transformation based on analogous reactions in the literature. Actual yields may vary based on specific reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | Isobutylbenzene | 4'-Isobutylpropiophenone | 75-85 |

| Dibromination | 4'-Isobutylpropiophenone | This compound | 80-90 |

| Favorskii Rearrangement | This compound | 2-(4-isobutylphenyl)propenoic acid | 60-75 |

| Catalytic Hydrogenation | 2-(4-isobutylphenyl)propenoic acid | Ibuprofen | >95 |

| Overall Estimated Yield | Isobutylbenzene | Ibuprofen | 36-57 |

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis of ibuprofen starting from isobutylbenzene and utilizing this compound as the key intermediate.

Ibuprofen Synthesis Workflow

Conclusion

The synthesis of ibuprofen via the Favorskii rearrangement of this compound represents a viable, albeit less common, alternative to the mainstream industrial processes. This route showcases the application of a classic named reaction in the synthesis of a modern pharmaceutical. While the overall yield may not be as high as the optimized BHC process, it avoids the use of highly toxic reagents like hydrogen fluoride or the need for high-pressure carbonylation equipment. For researchers and drug development professionals, understanding such alternative pathways is crucial for developing novel synthetic strategies, navigating intellectual property landscapes, and exploring more environmentally benign chemical transformations. Further optimization of each step, particularly the Favorskii rearrangement, could potentially enhance the overall efficiency of this synthetic approach.

Methodological & Application

Application Notes and Protocols: Synthesis of Ibuprofen via 4'-Isobutyl-2,2-dibromopropiophenone Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a plausible, though not conventional, synthetic route to 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) utilizing 4'-Isobutyl-2,2-dibromopropiophenone as a key intermediate. The central transformation relies on the Favorskii rearrangement of the α,α-dibromo ketone intermediate. The protocols outlined are based on established chemical principles and analogous reactions, and would require optimization for laboratory-scale synthesis.

Overall Synthetic Workflow

The proposed synthesis is a two-step process commencing from 4'-isobutylpropiophenone. The initial step involves the α,α-dibromination of the ketone. The subsequent step is a Favorskii rearrangement of the resulting this compound to yield ibuprofen.

Caption: Overall workflow for the synthesis of Ibuprofen.

Experimental Protocols

Step 1: Synthesis of this compound

This protocol describes the α,α-dibromination of 4'-isobutylpropiophenone.

Materials:

-

4'-Isobutylpropiophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 4'-isobutylpropiophenone (1 equivalent) in glacial acetic acid.

-

From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Favorskii Rearrangement to Synthesize Ibuprofen

This protocol details the base-induced rearrangement of this compound to ibuprofen.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add a solution of sodium hydroxide (3-4 equivalents) in water to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of ibuprofen should form.

-

Extract the acidified aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude ibuprofen.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water.

Reaction Mechanism: Favorskii Rearrangement

The key step in this synthesis is the Favorskii rearrangement. The proposed mechanism for an α,α-dihaloketone is depicted below.

Caption: Key stages of the Favorskii rearrangement mechanism.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4'-Isobutylpropiophenone | C₁₃H₁₈O | C₁₃H₁₈O | 190.28 | Colorless liquid | N/A |

| This compound | C₁₃H₁₆Br₂O | C₁₃H₁₆Br₂O | 348.07 | Pale yellow solid | Not reported |

| Ibuprofen | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ | 206.28 | White crystalline solid | 75-78 |

| Reaction Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Dibromination | 4'-Isobutylpropiophenone | Bromine (Br₂) | Acetic Acid | 60-70 | 4-6 | 70-85 (estimated) |

| 2. Favorskii Rearrangement | This compound | Sodium Hydroxide (NaOH) | Dioxane/Water | 90-100 (Reflux) | 8-12 | 60-75 (estimated) |

Note on Yields: The provided yields are estimates based on analogous reactions reported in the chemical literature and would require experimental optimization.

Disclaimer

This document provides a theoretical protocol for the synthesis of ibuprofen via a this compound intermediate. This route is not a standard industrial process and should be considered for research and educational purposes. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions and yields are illustrative and may require significant optimization.

Application Notes and Protocols: Debromination of 4'-Isobutyl-2,2-dibromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the debromination of 4'-isobutyl-2,2-dibromopropiophenone, a potential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document outlines the reaction's significance, potential mechanisms, and provides a representative experimental protocol based on established methods for analogous compounds.

Introduction

This compound is a geminal dihaloketone. The debromination of such compounds is a key transformation in organic synthesis, often employed to generate α,β-unsaturated ketones or to reduce the compound to the corresponding ketone. In the context of ibuprofen synthesis, this reaction would be a crucial step in a pathway starting from 4'-isobutylpropiophenone. The removal of the two bromine atoms is essential for arriving at the 2-(4-isobutylphenyl)propanoic acid structure of ibuprofen.

Reaction Mechanism and Reagents

The debromination of geminal dihalides can proceed through various mechanisms, largely dependent on the chosen reagent. Common reagents for the dehalogenation of vicinal and geminal dihalides include zinc dust, sodium iodide, and sodium dithionite.

For the debromination of α,α-dibromoketones, a plausible mechanism involves a reductive elimination. Using a reducing agent like zinc metal, the reaction likely proceeds through the formation of an organozinc intermediate. This intermediate can then undergo elimination to form an enolate, which is subsequently protonated during workup to yield the ketone.

Experimental Protocols

While a specific protocol for the debromination of this compound is not extensively documented in publicly available literature, a reliable procedure can be adapted from established methods for the debromination of similar α,α-dibromoketones. The following protocol is a representative example using zinc powder in acetic acid, a common and effective method for such transformations.

3.1. Representative Protocol: Debromination using Zinc Powder in Acetic Acid

Objective: To synthesize 4'-isobutylpropiophenone by the debromination of this compound.

Materials:

-

This compound

-

Zinc powder (activated)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add glacial acetic acid to the flask to dissolve the starting material (approximately 10 mL per gram of substrate).

-

Begin vigorous stirring and add activated zinc powder (2.0 - 3.0 eq) portion-wise to the solution. The addition may be exothermic.

-

After the initial reaction subsides, heat the mixture to a gentle reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials. Wash the filter cake with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of gas evolution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 4'-isobutylpropiophenone can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

The following table summarizes expected outcomes based on typical debromination reactions of analogous aromatic α,α-dibromoketones. Actual results for this compound may vary.

| Parameter | Zinc/Acetic Acid | Sodium Dithionite |

| Reagent Equivalents | 2.0 - 3.0 | 2.0 - 4.0 |

| Solvent | Acetic Acid | DMF/Water |

| Temperature | Reflux | Room Temperature to 50 °C |

| Reaction Time | 1 - 3 hours | 2 - 6 hours |

| Typical Yield | 80 - 95% | 75 - 90% |

| Workup | Neutralization, Extraction | Extraction |

Visualizations

5.1. Logical Workflow for the Synthesis and Debromination

Caption: Synthetic workflow from 4'-isobutylpropiophenone to its debrominated product.

5.2. Proposed Debromination Pathway

Caption: Proposed reaction pathway for the zinc-mediated debromination.

Application Notes and Protocols for the Analytical Determination of 4'-Isobutyl-2,2-dibromopropiophenone

Introduction

4'-Isobutyl-2,2-dibromopropiophenone is a brominated aromatic ketone that may be of interest to researchers in drug development and related fields as an intermediate, impurity, or potential pharmacologically active compound. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Application Note

This HPLC-UV method provides a robust and reliable approach for the quantification of this compound. The method is suitable for routine quality control analysis, stability studies, and quantification in non-complex sample matrices. The chromatographic conditions are optimized to provide a sharp peak, good resolution, and a short run time.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade, for sample preparation).

-

This compound reference standard.

2. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Run Time: 10 minutes.

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Table 1: Summary of HPLC-UV Method Validation Parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

The GC-MS method offers high selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices or at trace levels. The mass spectrometric detection provides structural confirmation, which is valuable for impurity profiling and metabolite identification.

Experimental Protocol

1. Instrumentation and Materials

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary GC column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Helium (carrier gas, 99.999% purity).

-

Methanol (GC grade, for sample preparation).

-

This compound reference standard.

2. GC-MS Conditions

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 50 - 400 m/z.

3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. If necessary, perform a liquid-liquid or solid-phase extraction for complex matrices.

4. Method Validation Summary

The GC-MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Precision (%RSD) | < 5.0% |

| Accuracy (% Recovery) | 95.0% - 105.0% |

Table 2: Summary of GC-MS Method Validation Parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the analytical determination of this compound.

Caption: General workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. The following diagram outlines the decision-making process.

Caption: Decision tree for selecting an analytical method.

HPLC analysis of 4'-Isobutyl-2,2-dibromopropiophenone

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 4'-Isobutyl-2,2-dibromopropiophenone, an intermediate in the synthesis of Ibuprofen, is presented. This document provides a detailed protocol for the quantitative determination of this compound, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound is a key intermediate in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The purity of this intermediate is crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of pharmaceutical intermediates and impurities. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

| Parameter | Recommended Setting |

| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The following tables summarize the expected quantitative data from the under the specified conditions.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,230 |

| 5 | 76,150 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 759,900 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision Data

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |

| 10 | 1.1 | 1.5 |

| 50 | 0.7 | 1.0 |

| 100 | 0.5 | 0.8 |

Table 4: Accuracy (Recovery) Data